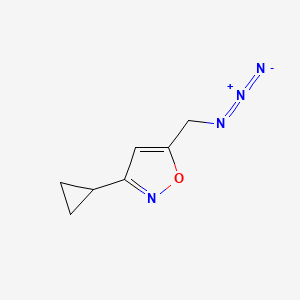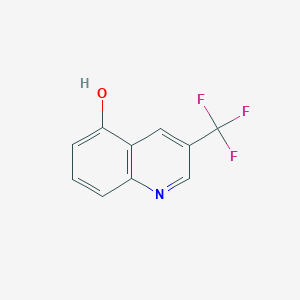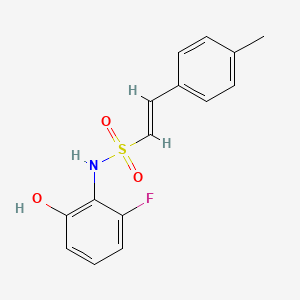
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro-substituted hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-hydroxyaniline and 4-methylbenzaldehyde.
Formation of Ethenesulfonamide: The key step involves the formation of the ethenesulfonamide linkage. This can be achieved through a condensation reaction between the amine group of 2-fluoro-6-hydroxyaniline and the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethenesulfonamide linkage can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism by which (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide exerts its effects depends on its application:
Pharmacological Action: It may act by binding to specific enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity.
Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-Hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: Lacks the fluoro substitution, which may affect its reactivity and binding properties.
(E)-N-(2-Fluoro-6-methoxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: The methoxy group can alter the compound’s electronic properties compared to the hydroxy group.
Uniqueness
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both fluoro and hydroxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. This dual substitution pattern provides a balance of electronic effects and hydrogen bonding capabilities, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(E)-N-(2-fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-5-7-12(8-6-11)9-10-21(19,20)17-15-13(16)3-2-4-14(15)18/h2-10,17-18H,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJPHIVAKJSAN-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
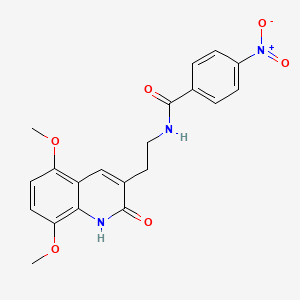
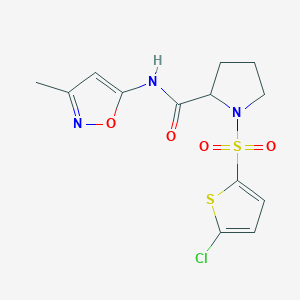
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
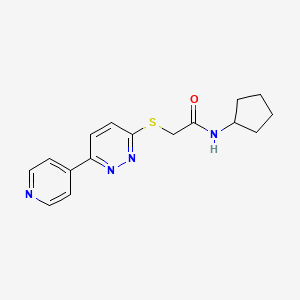

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
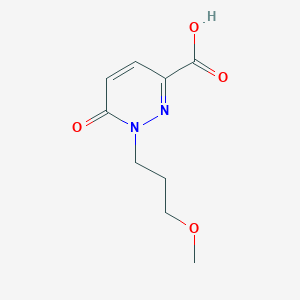
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)
